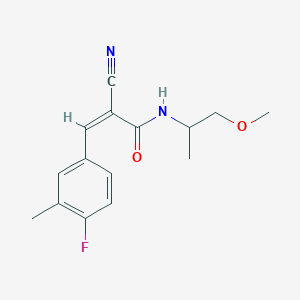

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Description

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a cyano-acrylamide derivative characterized by a Z-configuration around the α,β-unsaturated carbonyl system. The molecule features a 4-fluoro-3-methylphenyl substituent at the β-position and a 1-methoxypropan-2-yl amide group at the N-terminus. The fluorine atom and methyl group on the aromatic ring likely influence electronic and steric properties, while the methoxypropan-2-yl moiety contributes to solubility and bioavailability.

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-10-6-12(4-5-14(10)16)7-13(8-17)15(19)18-11(2)9-20-3/h4-7,11H,9H2,1-3H3,(H,18,19)/b13-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKNIMGGBSCYST-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)COC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC(C)COC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

- Molecular Formula : C13H14FN3O

- Molecular Weight : 235.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been proposed based on related compounds:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in cancer metabolism, potentially leading to reduced tumor growth.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.

- Modulation of Signaling Pathways : It is believed that this compound can interfere with signaling pathways critical for cancer cell survival, such as the MAPK pathway.

Anticancer Potential

Research indicates that (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide exhibits significant antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Modulation of MAPK signaling pathway |

Case Studies

-

Study on MCF-7 Cells :

- A study demonstrated that treatment with (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

-

A549 Cell Line Analysis :

- In A549 lung cancer cells, the compound was found to inhibit proliferation by inducing G1 phase arrest, suggesting a potential application in lung cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide indicates favorable absorption and distribution characteristics, although further studies are required to fully understand its metabolism and excretion pathways.

Safety Profile

Initial toxicological assessments suggest that the compound has a manageable safety profile; however, comprehensive toxicity studies are necessary to evaluate long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and synthesis of the target compound, we compare it with structurally related cyano-acrylamide derivatives reported in the literature. Key differences lie in substituent groups, synthetic yields, melting points, and molecular weights.

Structural and Substituent Analysis

The table below summarizes structural variations among selected analogs:

Key Observations:

- Substituent Effects on Yield: The 4-methoxyphenyl derivative (5b) achieves a high yield (90%), whereas the 4-chlorophenyl analog (5c) yields 63%, suggesting electron-donating groups (e.g., methoxy) may enhance reaction efficiency compared to electron-withdrawing substituents (e.g., chloro) .

- Halogen Effects: Fluorine (in 20 and the target compound) and chlorine (in 5c) may alter metabolic stability and binding interactions in biological systems .

Physical Properties

Melting points correlate with molecular symmetry and intermolecular forces:

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar enamide derivatives. For example:

- React a cyanoacetamide derivative with a substituted benzaldehyde (e.g., 4-fluoro-3-methylbenzaldehyde) in the presence of a base catalyst (e.g., piperidine) under reflux conditions.

- Monitor reaction progress using thin-layer chromatography (TLC) and purify the product via recrystallization or column chromatography .

Q. Key Parameters for Optimization :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–100°C (reflux) |

| Solvent | Ethanol or DMF |

| Catalyst | Piperidine (5–10 mol%) |

Q. How can spectroscopic techniques confirm the Z-configuration of the enamide group?

- NMR Spectroscopy : The coupling constant () between the α,β-unsaturated protons in the H NMR spectrum typically ranges from 10–12 Hz for the Z-isomer, compared to 15–17 Hz for the E-isomer.

- IR Spectroscopy : A strong absorption band near 2220 cm confirms the presence of the cyano group, while the enamide C=O stretch appears at 1680–1700 cm .

- Cross-validate with single-crystal X-ray diffraction (SCXRD) for unambiguous stereochemical assignment .

Advanced Research Questions

Q. How can contradictory data between X-ray crystallography and computational models be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase DFT calculations). To address this:

Refine crystallographic data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen-bonding networks using graph-set analysis .

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry in the gas phase and compare bond lengths/angles with crystallographic data.

Apply Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Q. Example Crystallographic Data Comparison :

| Parameter | X-ray (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| C=C (enamide) | 1.34 | 1.33 | 0.01 |

| C≡N (cyano) | 1.15 | 1.16 | 0.01 |

Q. What chromatographic methods are effective for assessing purity and identifying synthetic by-products?

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid) at 1.0 mL/min. Detect impurities at UV 254 nm .

- LC-MS : Identify by-products via molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Common impurities include E-isomers or unreacted aldehyde intermediates .

Q. Impurity Limits (Pharmacopeial Standards) :

| Impurity Type | Threshold (%) |

|---|---|

| Individual Impurity | ≤0.1% |

| Total Impurities | ≤0.5% |

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

The N–H···O=C and C–H···F interactions stabilize the crystal lattice. Characterize these using:

- SCXRD : Identify donor-acceptor distances (e.g., N–H···O ≈ 2.8–3.0 Å) .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., 200–250°C) with hydrogen-bond strength .

- Graph-Set Notation : Classify motifs (e.g., for dimeric interactions) to predict polymorphism risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.